![molecular formula C10H7ClOS B2426980 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde CAS No. 1820647-73-1](/img/structure/B2426980.png)
7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H7ClOS . It is used as an intermediate in the preparation of imidazole antifungal agents .
Molecular Structure Analysis
The molecular structure of 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde can be represented by the InChI code: 1S/C10H7ClOS/c1-6-7-3-2-4-8(11)10(7)13-9(6)5-12/h2-5H,1H3 . This indicates that the compound contains a benzothiophene ring with a chlorine atom at the 7th position, a methyl group at the 3rd position, and a carbaldehyde group at the 2nd position .Physical And Chemical Properties Analysis
7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde is a powder with a molecular weight of 210.68 g/mol . It should be stored at 4 degrees Celsius for optimal stability .Scientific Research Applications
Synthesis and Characterization
- Researchers Horiguchi et al. (2004) reported the synthesis of heteroaromatic analogues of 1-methyl-1,2,3,4-tetrahydroisoquinoline using 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde, showcasing its utility in creating biologically interesting nitrogen heterocycles (Horiguchi et al., 2004).
- Bertha et al. (1998) described acid-catalyzed ring closures and transformations of some 3-aryloxy-4-oxoazetidine-2-carbaldehydes, indicating the compound's relevance in complex chemical synthesis (Bertha et al., 1998).
Reactions and Stability
- Chapman et al. (1971) explored the substitution reactions of Thieno[2,3-b][1]benzothiophen and Thieno[3,2-b][1]benzothiophen, which are closely related to 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde, contributing to our understanding of its chemical behavior (Chapman et al., 1971).
Liquid Crystalline Properties
- Jung et al. (2010) investigated benzothieno[3,2-b]benzothiophene-based soluble semiconducting molecules, highlighting the potential application of similar compounds in organic thin film transistors (Jung et al., 2010).
Antibacterial Activity
- Behrami and Vaso (2017) reported on the antibacterial activity of coumarine derivatives synthesized from similar carbaldehydes, suggesting possible biological applications of 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde (Behrami & Vaso, 2017).
Sensor Applications
- Ganjali et al. (2005) described the use of a compound similar to 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde as an ionophore in constructing a thulium(III) selective membrane sensor, indicating potential in sensor technology (Ganjali et al., 2005).
Safety and Hazards
The compound is classified under the GHS07 hazard class, with the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Given its use as an intermediate in the synthesis of imidazole antifungal agents , future research could explore the development of new synthetic methods and applications of 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde in medicinal chemistry. Further studies could also investigate its potential biological activities and mechanisms of action.
properties
IUPAC Name |
7-chloro-3-methyl-1-benzothiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClOS/c1-6-7-3-2-4-8(11)10(7)13-9(6)5-12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORBCKQBLMFKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC=C2Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.